

Synthetic Routes Utilizing 4-Fluoro-2-methoxybenzaldehyde: A Guide for Researchers

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Compound of Interest

Compound Name: **4-Fluoro-2-methoxybenzaldehyde**

Cat. No.: **B041509**

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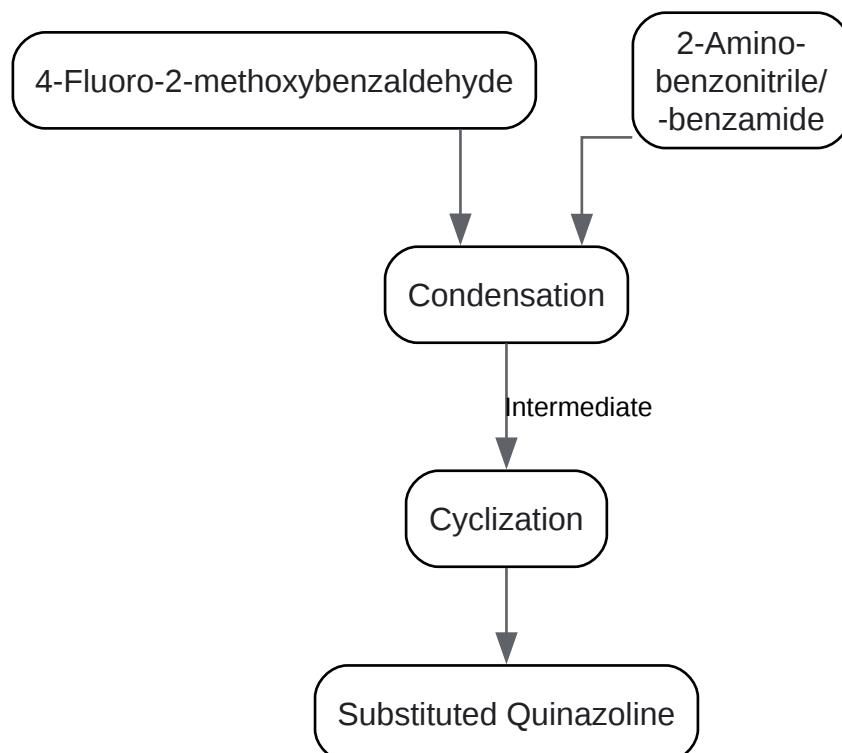
For researchers, scientists, and professionals in drug development, **4-Fluoro-2-methoxybenzaldehyde** serves as a versatile building block in the synthesis of a variety of heterocyclic compounds and other valuable organic molecules. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group, allows for the strategic construction of complex molecular architectures with potential applications in medicinal chemistry and materials science.

This document provides detailed application notes and experimental protocols for several key synthetic transformations involving **4-Fluoro-2-methoxybenzaldehyde**, including the synthesis of quinazoline derivatives, which are known to exhibit potent biological activities such as the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Application in the Synthesis of Quinazoline Derivatives as EGFR Inhibitors

Quinazoline scaffolds are prevalent in a number of approved drugs and clinical candidates, particularly as tyrosine kinase inhibitors. The synthesis of 2,4-disubstituted quinazolines can be achieved through the condensation of **4-Fluoro-2-methoxybenzaldehyde** with an appropriate amino precursor, followed by cyclization. These derivatives are of significant interest in oncology research due to their potential to inhibit EGFR, a key regulator of cell growth and proliferation that is often dysregulated in cancer.

General Synthetic Workflow for Quinazoline Derivatives



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Caption: General workflow for the synthesis of quinazoline derivatives.

Experimental Protocol: Synthesis of a 6-Fluoro-8-methoxy-quinazoline derivative

This protocol outlines a general procedure for the synthesis of a quinazoline derivative from **4-Fluoro-2-methoxybenzaldehyde**.

Materials:

- **4-Fluoro-2-methoxybenzaldehyde**
- Formamidine acetate
- N,N-Dimethylformamide (DMF)
- 2-Amino-5-fluorobenzoic acid
- Thionyl chloride

- Appropriate nucleophile (e.g., aniline derivative)

Procedure:

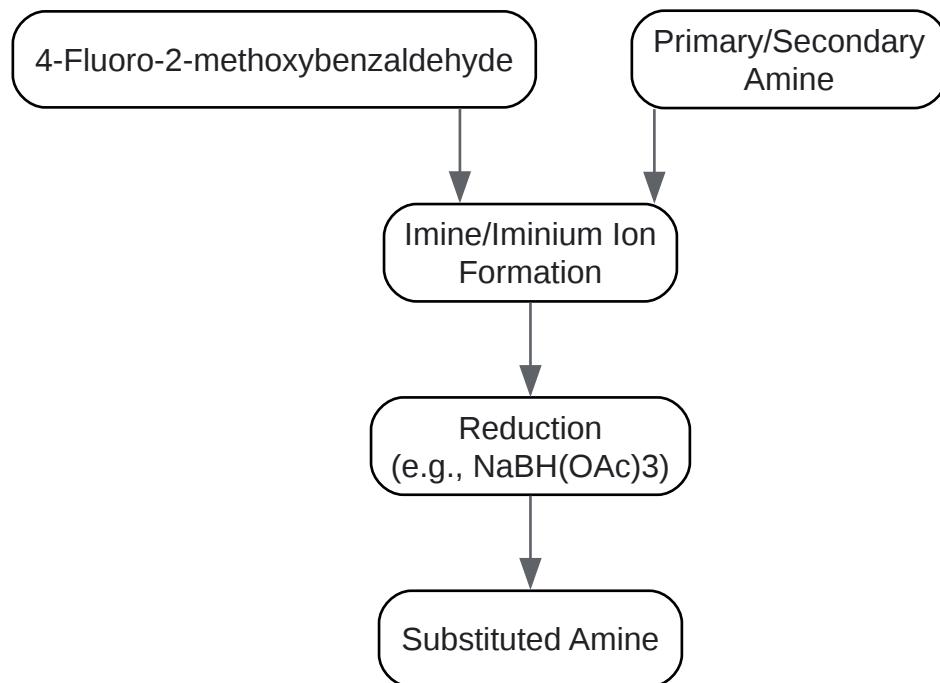
- Synthesis of 6-Fluoro-4-quinazolinol: A mixture of 2-amino-5-fluorobenzoic acid and formamide is heated.[\[1\]](#)
- Chlorination: The resulting 6-fluoro-4-quinazolinol is treated with thionyl chloride to yield 4-chloro-6-fluoroquinazoline.
- Nucleophilic Substitution: The 4-chloro-6-fluoroquinazoline is then reacted with an appropriate amine in a suitable solvent like isopropanol to yield the final 2,4-disubstituted quinazoline product.

Starting Material	Reagents	Conditions	Product	Yield (%)	Reference
2-amino-5-fluorobenzoic acid	Formamidine acetate, Formamide	160 °C, 4 hr	6-Fluoroquinazolin-4(3H)-one	-	[2] [3]
6-Fluoroquinazolin-4(3H)-one	SOCl ₂	Reflux, 4 hr	4-Chloro-6-fluoroquinazoline	-	[2] [3]

Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds and the synthesis of secondary and tertiary amines. **4-Fluoro-2-methoxybenzaldehyde** can be reacted with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced *in situ* to the corresponding amine.

General Workflow for Reductive Amination



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Caption: General workflow for reductive amination.

Experimental Protocol: Reductive Amination with a Substituted Aniline

This protocol provides a general method for the reductive amination of **4-Fluoro-2-methoxybenzaldehyde** with an aniline derivative.

Materials:

- **4-Fluoro-2-methoxybenzaldehyde**
- Substituted aniline (e.g., 4-chloroaniline)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Dichloromethane (DCM) or Dichloroethane (DCE)
- Acetic acid (optional, as catalyst)

Procedure:

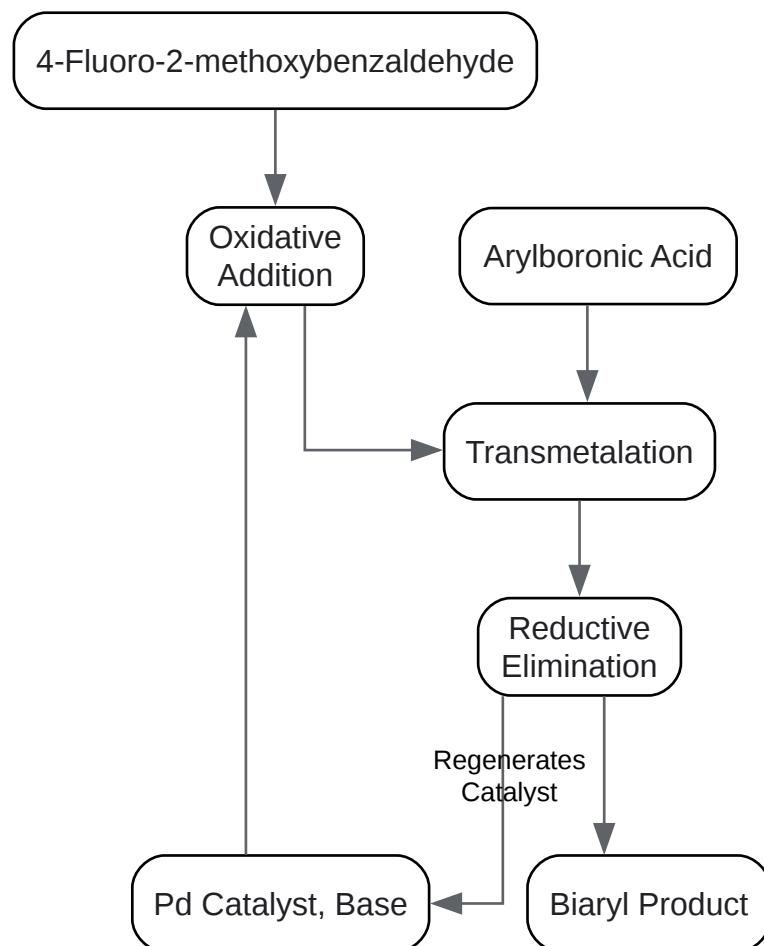
- Dissolve **4-Fluoro-2-methoxybenzaldehyde** (1.0 eq) and the substituted aniline (1.0-1.2 eq) in DCM or DCE.
- Add sodium triacetoxyborohydride (1.5-2.0 eq) to the mixture in portions.
- Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
- Quench the reaction with saturated aqueous sodium bicarbonate solution.
- Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Aldehyde	Amine	Reducing Agent	Solvent	Product	Yield (%)	Reference
Benzaldehyde	Aniline	NaBH(OAc) ₃	DCE	N-Benzylaniline	High	[4]
o-Vanillin	p-Toluidine	NaBH ₄	-	N-(2-hydroxy-3-methoxybenzyl)-p-toluidine	Quantitative (Imine)	[5][6]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds. While the C-F bond is generally less reactive than C-Br or C-I bonds in such couplings, with the appropriate catalyst and conditions, **4-Fluoro-2-methoxybenzaldehyde** can participate in these reactions, offering a route to biaryl compounds.

General Workflow for Suzuki-Miyaura Coupling

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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl fluoride.

Materials:

- **4-Fluoro-2-methoxybenzaldehyde**
- Arylboronic acid (e.g., 4-acetylphenylboronic acid)
- Palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, $\text{Pd}(\text{PPh}_3)_4$)

- Ligand (e.g., SPhos, XPhos)
- Base (e.g., K₂CO₃, K₃PO₄)
- Solvent (e.g., Dioxane/water, Toluene)

Procedure:

- To a reaction vessel, add **4-Fluoro-2-methoxybenzaldehyde** (1.0 eq), the arylboronic acid (1.2-1.5 eq), palladium catalyst (1-5 mol%), ligand (2-10 mol%), and base (2.0-3.0 eq).
- Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
- Add the degassed solvent system.
- Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until completion.
- Cool the reaction to room temperature and dilute with an organic solvent and water.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography.

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |
| :--- | :--- | :--- | :--- | :--- | :--- | :--- | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂/SPhos |
K₃PO₄ | Toluene | 4-Methoxybiphenyl | 98 | [7] | 2-Iodocyclohexenone | Phenylboronic acid |
Pd/C | Na₂CO₃ | DME/H₂O | 2-Phenylcyclohexenone | 95 | [8] |

Other Synthetic Applications

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound in the presence of a base to form a new carbon-carbon double bond.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

- **4-Fluoro-2-methoxybenzaldehyde**
- Malononitrile
- Base (e.g., piperidine, ammonium acetate)
- Solvent (e.g., Ethanol, Toluene)

Procedure:

- Dissolve **4-Fluoro-2-methoxybenzaldehyde** (1.0 eq) and malononitrile (1.0-1.2 eq) in the chosen solvent.
- Add a catalytic amount of the base.
- Heat the reaction mixture to reflux and monitor for completion.
- Cool the reaction mixture and collect the precipitated product by filtration.
- Wash the product with cold solvent and dry.

Aldehyde	Active Methylen e	Catalyst	Condition s	Product	Yield (%)	Referenc e
4-Fluorobenz aldehyde	Malononitril e	None	Water, rt, 4h	2-(4-Fluorobenz ylidene)mal ononitrile	88	[9]
Benzaldehy de	Malononitril e	NiCu@MW CNT	H ₂ O/MeOH , rt, 35 min	Benzyliden emalononitrile	74	[10]

Wittig Reaction

The Wittig reaction allows for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide.

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

Materials:

- **4-Fluoro-2-methoxybenzaldehyde**
- Benzyltriphenylphosphonium chloride
- Strong base (e.g., n-BuLi, NaH, or concentrated NaOH)
- Anhydrous solvent (e.g., THF, DCM)

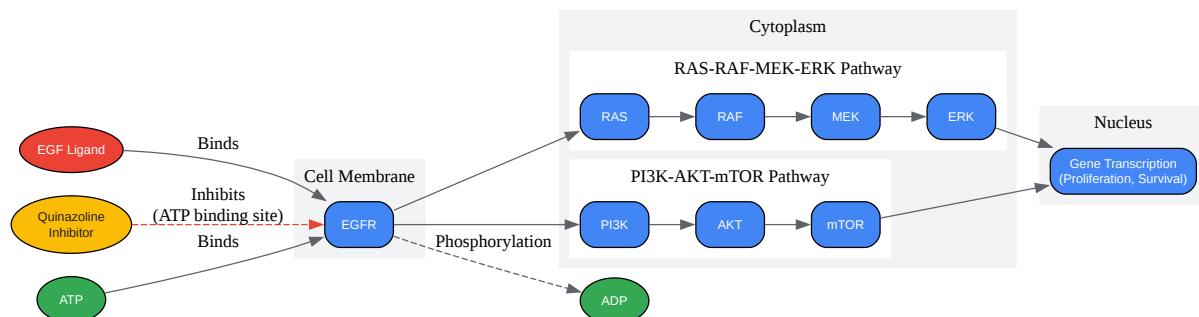
Procedure:

- Prepare the phosphorus ylide by treating benzyltriphenylphosphonium chloride with a strong base in an anhydrous solvent.
- Add a solution of **4-Fluoro-2-methoxybenzaldehyde** in the same solvent to the ylide solution.
- Stir the reaction at the appropriate temperature until completion.
- Quench the reaction and work up by extraction.
- Purify the resulting alkene by column chromatography.

Aldehyde	Phosphonium Salt	Base	Solvent	Product	Yield (%)	Reference
9-Anthraldehyde	Benzyltriphenylphosphonium chloride	50% NaOH	DCM	trans-9-(2-Phenylethenyl)anthracene	-	[11][12]
4-Bromobenzaldehyde	Benzyltriphenylphosphonium chloride	K ₃ PO ₄	Solvent-free	1-Bromo-4-(2-phenylethenyl)benzene	-	[13]

Biological Context: EGFR Signaling Pathway Inhibition

The quinazoline derivatives synthesized from **4-Fluoro-2-methoxybenzaldehyde** can act as competitive inhibitors of ATP at the kinase domain of EGFR. This inhibition blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation and survival.[14]



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Caption: EGFR signaling and inhibition by quinazoline derivatives.

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